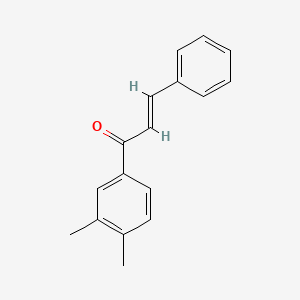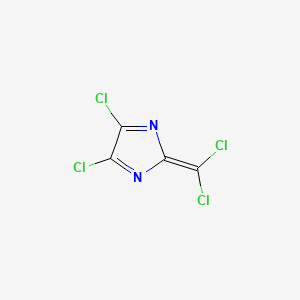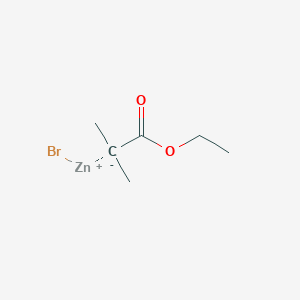
(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one, also known as 2E-DMPP, is a compound of interest in the scientific research community due to its unique properties. It is a compound of the enone group, a class of organic compounds that contain a carbon-carbon double bond and a ketone group. It is a versatile compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and chemistry.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields, including medicine, biochemistry, and chemistry. In medicine, this compound has been studied for its potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In chemistry, this compound has been studied for its potential as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting the activity of COX-2, this compound can reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed to have anti-inflammatory and analgesic effects. It has also been suggested that this compound may have potential as an anticancer agent, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. It can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Heck reaction. Additionally, this compound has been studied for its potential applications in a variety of scientific research fields, making it a versatile compound for laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. The mechanism of action of this compound is not yet fully understood, which makes it difficult to predict the effects of the compound. Additionally, the biochemical and physiological effects of this compound have not yet been fully studied, which makes it difficult to determine the potential risks associated with using the compound.
Orientations Futures
There are a number of potential future directions for research on (2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one. These include further research into the mechanism of action of the compound, further research into its biochemical and physiological effects, and further research into its potential applications in a variety of scientific research fields. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of synthesis. Finally, further research into the potential risks associated with using this compound could lead to improved safety protocols for laboratory experiments involving the compound.
Méthodes De Synthèse
(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Heck reaction. The Grignard reaction is a method of organometallic synthesis that involves the reaction of an alkyl or aryl halide with a metal such as magnesium. The Wittig reaction is a method of organic synthesis that involves the reaction of an organic halide with a phosphonium salt. The Heck reaction is a method of organic synthesis that involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(12-14(13)2)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQZYAITGMJQR-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)